

A Structural and Spectroscopic Comparison of Ortho-, Meta-, and Para-Methoxyphenyl Acetamide Isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(3-Methoxyphenyl)acetamide

Cat. No.: B186980

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural, physical, and spectroscopic properties of ortho-, meta-, and para-methoxyphenyl acetamide. The positional isomerism of the methoxy group on the phenyl ring significantly influences the physicochemical characteristics and potential biological activities of these compounds. This document summarizes key experimental data to facilitate research and development involving these acetamide derivatives.

Structural and Physicochemical Properties

The ortho-, meta-, and para-isomers of methoxyphenyl acetamide share the same molecular formula ($C_9H_{11}NO_2$) and molecular weight (165.19 g/mol), yet their distinct structural arrangements lead to notable differences in their physical properties. These differences are primarily due to variations in intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are influenced by the position of the methoxy group relative to the acetamide substituent.

A summary of the key physicochemical properties is presented in the table below.

Property	Ortho-Methoxyphenyl Acetamide	Meta-Methoxyphenyl Acetamide	Para-Methoxyphenyl Acetamide
Melting Point (°C)	87-90[1]	Not explicitly found, related derivative has m.p. 220[2]	128-132[3]
Solubility	Soluble in DMSO[4][5]	Data not readily available	Slightly soluble in water, chloroform, and methanol[6]. Soluble in alcohol, dilute acids, and alkalis[7].
Appearance	Colorless solid[1]	Pale yellow crystalline solid (for a related derivative)[2]	Light beige or light purple crystalline powder[6]

Spectroscopic Analysis

Spectroscopic data provides detailed insights into the molecular structure of each isomer. The following sections summarize the characteristic ^1H NMR, ^{13}C NMR, and IR spectral data.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ^1H NMR spectra are indicative of the electronic environment of the protons. The position of the methoxy group influences the shielding and deshielding of the aromatic protons.

Isomer	Key ^1H NMR Signals (ppm)
Ortho	δ 8.35 (s, 1H, NH), 7.80-6.85 (m, 4H, Ar-H), 3.85 (s, 3H, OCH_3), 2.18 (s, 3H, COCH_3)[8]
Meta	δ 10.25 (s, 1H, NH), 6.96 (m, 4H, Ar-H), 3.86 (s, 3H, OCH_3), 2.42 (s, 3H, CH_3)[1]
Para	δ 9.8 (s, 1H, NH), 7.45 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.75 (s, 3H, OCH_3), 2.0 (s, 3H, COCH_3)

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectra reveal the number of unique carbon environments in each molecule.

Isomer	Key ^{13}C NMR Signals (ppm)
Ortho	δ 164 (C=O), 149, 127, 125, 121, 120, 110 (Ar-C), 56 (OCH_3), 43 (CH_2)[9]
Meta	δ 171.1 (C=O), 153.2, 126.3, 124.1, 121.9, 121.6, 113.4 (Ar-C), 56.8 (OCH_3), 22.9 (CH_3)[1]
Para	δ 168.0 (C=O), 155.5, 132.0, 121.0, 114.0 (Ar-C), 55.0 (OCH_3), 24.0 (COCH_3)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecules. The characteristic absorption bands for the amide and methoxy groups are highlighted below.

Isomer	Key IR Absorption Bands (cm ⁻¹)
Ortho	3375 (N-H stretch), 2850 (C-H aliphatic stretch), 1671 (C=O amide stretch), 1600 (C=C aromatic stretch)[9]
Meta	3340, 3331 (N-H stretch), 1674 (C=O amide stretch), 1580, 1520 (aromatic C=C stretch)[1]
Para	3331 (N-H stretch), 1665 (C=O amide stretch), 1573 (aromatic C=C stretch)[1]

Experimental Protocols

Synthesis of Methoxyphenyl Acetamide Isomers

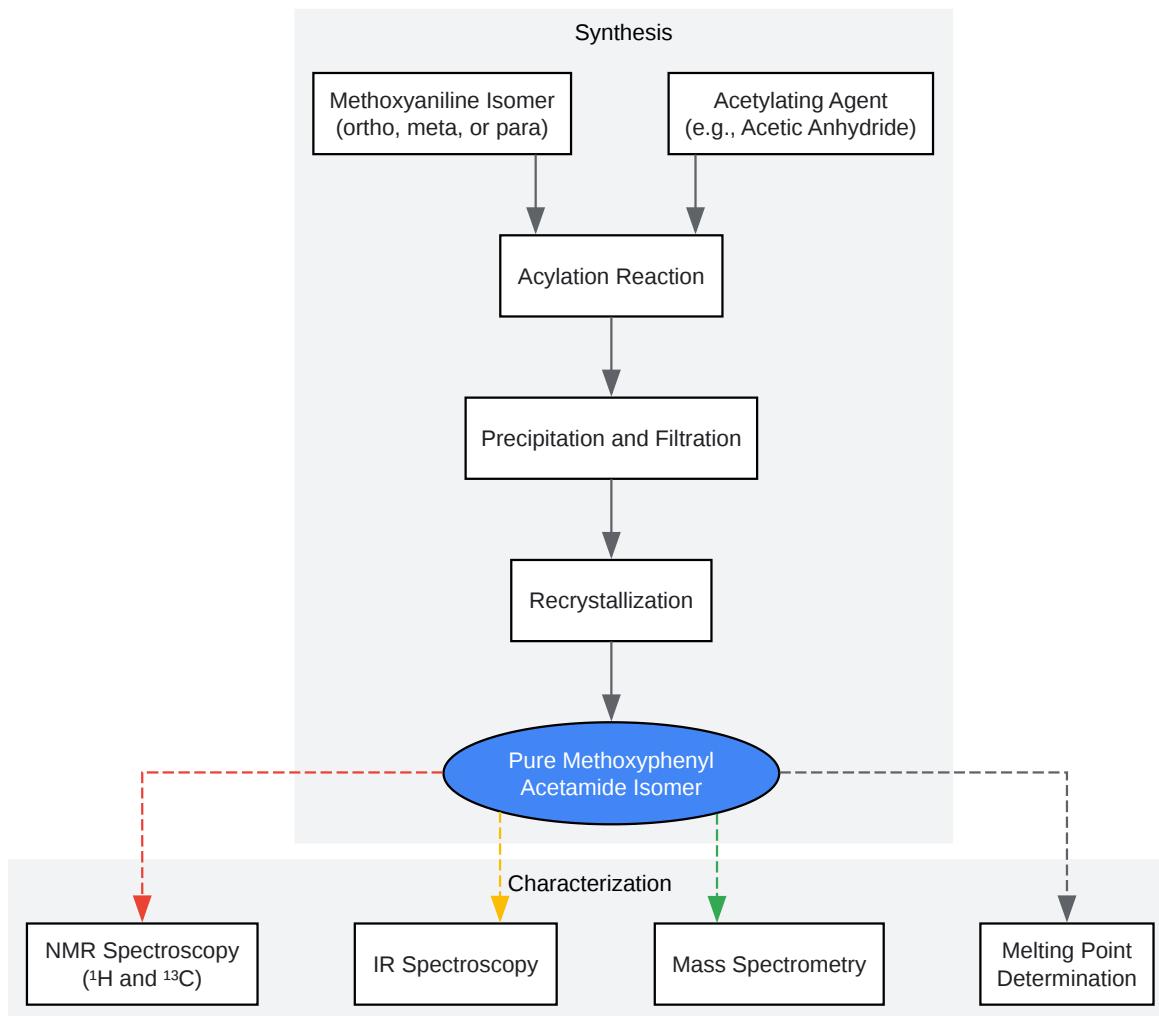
A general method for the synthesis of methoxyphenyl acetamide isomers involves the acylation of the corresponding methoxyaniline (anisidine) isomer with an acylating agent such as acetic anhydride or acetyl chloride.

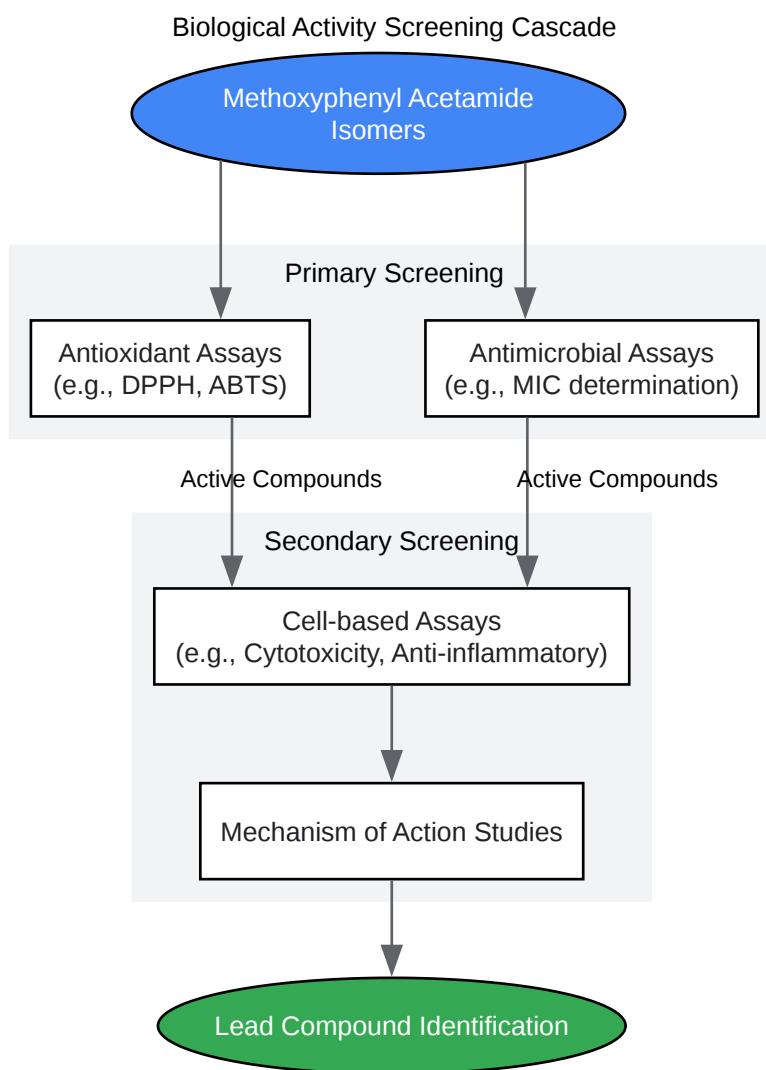
General Procedure:

- Dissolve the respective methoxyaniline isomer (ortho-, meta-, or para-) in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane).
- Slowly add the acylating agent (e.g., acetic anhydride) to the solution, often with cooling to control the exothermic reaction.
- The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period to ensure complete reaction.
- Upon completion, the reaction mixture is poured into cold water or an ice bath to precipitate the crude product.
- The solid product is collected by filtration, washed with water to remove any unreacted starting materials and byproducts.
- The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to yield the pure methoxyphenyl acetamide isomer.

For a specific example, the synthesis of N-(4-methoxyphenyl)acetamide can be achieved by heating a mixture of p-acetamidophenol, potassium carbonate, and dimethyl sulfite.[10]

Spectroscopic and Analytical Methods


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[1] Samples are dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) with tetramethylsilane (TMS) used as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] Solid samples can be prepared as KBr pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
- Mass Spectrometry (MS): The molecular weight and fragmentation pattern of the compounds can be determined using mass spectrometry, often coupled with gas chromatography (GC-MS).[1]
- Melting Point Determination: Melting points are measured using a standard melting point apparatus and are reported as a range.


Visualizing Experimental Workflows

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of methoxyphenyl acetamide isomers.

Synthesis and Characterization Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [rsc.org \[rsc.org\]](https://rsc.org)
- 2. [spectrabase.com \[spectrabase.com\]](https://spectrabase.com)

- 3. 2-(4-Methoxyphenyl)acetamide | C9H11NO2 | CID 241868 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis routes of N-(4-Methoxyphenyl)acetamide [benchchem.com]
- To cite this document: BenchChem. [A Structural and Spectroscopic Comparison of Ortho-, Meta-, and Para-Methoxyphenyl Acetamide Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b186980#structural-comparison-of-ortho-meta-and-para-methoxyphenyl-acetamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

